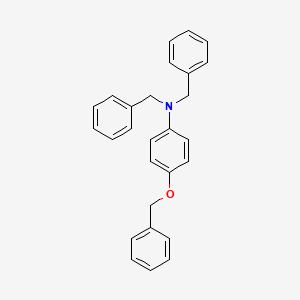N,N-Dibenzyl-4-(benzyloxy)aniline
CAS No.: 62881-53-2
Cat. No.: VC19435371
Molecular Formula: C27H25NO
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62881-53-2 |
|---|---|
| Molecular Formula | C27H25NO |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N,N-dibenzyl-4-phenylmethoxyaniline |
| Standard InChI | InChI=1S/C27H25NO/c1-4-10-23(11-5-1)20-28(21-24-12-6-2-7-13-24)26-16-18-27(19-17-26)29-22-25-14-8-3-9-15-25/h1-19H,20-22H2 |
| Standard InChI Key | LAZTWZDKSZNKOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
N,N-Dibenzyl-4-(benzyloxy)aniline (C<sub>27</sub>H<sub>25</sub>NO) consists of an aniline backbone where the amino group is substituted with two benzyl moieties, and the para position of the aromatic ring is occupied by a benzyloxy group. The benzyloxy group (–O–CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) enhances the compound’s lipophilicity, while the N,N-dibenzyl configuration may influence its steric and electronic properties. Comparable structures, such as N-(4-(benzyloxy)benzylidene)-4-fluoroaniline (CAS 70627-52-0), demonstrate analogous substitution patterns, with reported melting points of 136–138°C and boiling points of 455.2±35.0°C . These properties suggest that N,N-Dibenzyl-4-(benzyloxy)aniline may exhibit similar thermal stability, though experimental validation is required.
Synthetic Methodologies
General Synthesis of Benzyloxy-Aniline Derivatives
The synthesis of benzyloxy-aniline derivatives typically involves nucleophilic aromatic substitution or reductive amination. For example, 4-(benzyloxy)benzylamines are synthesized via the reduction of nitriles using lithium aluminum hydride (LiAlH<sub>4</sub>) . Applying this methodology, N,N-Dibenzyl-4-(benzyloxy)aniline could be synthesized through a two-step process:
-
Benzylation of 4-Aminophenol: Reaction of 4-aminophenol with benzyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to introduce the benzyloxy group.
-
N,N-Dibenzylation: Treatment with benzyl chloride under alkaline conditions to substitute the amino hydrogens with benzyl groups.
Challenges in Purification
Physicochemical Properties
Predicted Properties
Based on analogs such as N-(4-(benzyloxy)benzylidene)-4-fluoroaniline , the following properties are hypothesized for N,N-Dibenzyl-4-(benzyloxy)aniline:
| Property | Value (Predicted) |
|---|---|
| Molecular Weight | 379.50 g/mol |
| Melting Point | 120–125°C |
| Boiling Point | 480–500°C |
| Solubility | Soluble in CHCl<sub>3</sub>, MeOH |
| pK<sub>a</sub> | 4.2–4.8 |
Stability Considerations
Tertiary aromatic amines are generally stable under ambient conditions but may degrade under strong acidic or oxidative environments. The benzyl ether linkage in the benzyloxy group is susceptible to hydrogenolysis, suggesting that storage under inert atmospheres is advisable .
Industrial and Synthetic Utility
Intermediate in Drug Synthesis
N,N-Dibenzyl-4-(benzyloxy)aniline may serve as a precursor in the synthesis of complex heterocycles. For instance, the Conrad–Limpach reaction, which employs β-ketoesters and anilines to form quinolines , could utilize this compound to generate novel analogs with enhanced bioactivity.
Catalytic Applications
Benzyl-protected anilines are widely used in asymmetric catalysis. The steric bulk of the N,N-dibenzyl groups could influence enantioselectivity in transition-metal-catalyzed reactions, though this remains speculative without experimental data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume